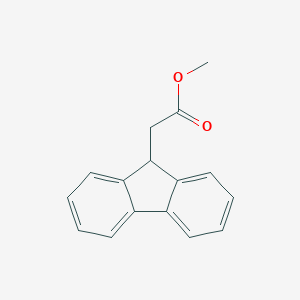

methyl 2-(9H-fluoren-9-yl)acetate

Description

Structure

3D Structure

Propriétés

IUPAC Name |

methyl 2-(9H-fluoren-9-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O2/c1-18-16(17)10-15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-9,15H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZTQKAIVLZAUGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20352896 | |

| Record name | ST50989886 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174770-81-1 | |

| Record name | ST50989886 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to Methyl (9H-Fluoren-9-yl)acetate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fluorene scaffold is a privileged structure in medicinal chemistry and materials science, prized for its rigid, planar, and electron-rich nature. This tricyclic aromatic hydrocarbon has been extensively derivatized to explore a wide range of biological activities and material properties. This guide focuses on a specific derivative, Methyl (9H-fluoren-9-yl)acetate.

It is important to note that the nomenclature surrounding this compound can be ambiguous. While the name "methyl 9-fluoreneacetate" is sometimes used, the more systematic and accurate name is methyl (9H-fluoren-9-yl)acetate . This compound is the methyl ester of 9-fluoreneacetic acid. This guide will use the systematic name to maintain clarity and scientific accuracy.

This document provides a comprehensive overview of methyl (9H-fluoren-9-yl)acetate, including its chemical properties, a detailed synthesis protocol from its carboxylic acid precursor, and a discussion of its potential applications in research and drug development.

Physicochemical Properties

While a specific CAS number for methyl (9H-fluoren-9-yl)acetate is not prominently documented in major chemical databases, its properties can be reliably inferred from its parent compound, 9-fluoreneacetic acid. The process of esterification from a carboxylic acid to a methyl ester generally leads to predictable changes in physical properties, such as a lower melting point and increased solubility in nonpolar organic solvents.

| Property | 9-Fluoreneacetic Acid (Parent Compound) | Methyl (9H-fluoren-9-yl)acetate (Ester) - Inferred |

| CAS Number | 6284-80-6[1][2][3][4][5][6][7][8] | Not readily available |

| Molecular Formula | C15H12O2[1][2][4] | C16H14O2 |

| Molecular Weight | 224.26 g/mol [1][4] | 238.28 g/mol |

| Appearance | White to pale yellow solid[1] | Expected to be a white to off-white solid |

| Melting Point | 132-136 °C[1][2][3][5][8] | Expected to be lower than the parent acid |

| Solubility | Soluble in ethanol and acetone; low solubility in water. | Expected to have good solubility in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol) and very low solubility in water. |

| pKa | ~3.90 (Predicted)[4] | Not applicable (ester) |

These inferred properties are based on general chemical principles and the known properties of the parent carboxylic acid.

Synthesis of Methyl (9H-fluoren-9-yl)acetate

The most direct and common method for the synthesis of methyl (9H-fluoren-9-yl)acetate is the esterification of its parent carboxylic acid, 9-fluoreneacetic acid. A standard and reliable method for this transformation is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of methanol in the presence of a catalytic amount of a strong acid.

Experimental Protocol: Fischer-Speier Esterification

This protocol describes a laboratory-scale synthesis of methyl (9H-fluoren-9-yl)acetate from 9-fluoreneacetic acid.

Materials:

-

9-Fluoreneacetic acid (1.0 eq)

-

Anhydrous Methanol (20-50 eq, serves as reactant and solvent)

-

Concentrated Sulfuric Acid (catalytic amount, e.g., 0.1 eq)

-

Saturated Sodium Bicarbonate solution

-

Brine (saturated Sodium Chloride solution)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Dichloromethane or Ethyl Acetate (for extraction)

-

Rotary Evaporator

-

Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

-

Magnetic stirrer and hotplate

Step-by-Step Methodology:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 9-fluoreneacetic acid in an excess of anhydrous methanol.

-

Acid Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid to the methanolic solution while stirring. The addition of acid is exothermic, so it is advisable to cool the flask in an ice bath during this step.

-

Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux. Allow the reaction to proceed for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid spot.

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.

-

Remove the bulk of the methanol using a rotary evaporator.

-

To the remaining aqueous residue, add dichloromethane or ethyl acetate to extract the crude product.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methyl (9H-fluoren-9-yl)acetate.

-

The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the pure product.

-

Causality Behind Experimental Choices:

-

Excess Methanol: Using a large excess of methanol drives the equilibrium of the reversible esterification reaction towards the product side, maximizing the yield, in accordance with Le Chatelier's principle.

-

Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the methanol.

-

Reflux: Heating the reaction to the boiling point of the solvent increases the rate of the reaction, allowing it to reach completion in a reasonable timeframe.

-

Neutralization and Washing: The sodium bicarbonate wash is crucial to remove any unreacted carboxylic acid and the acid catalyst. The brine wash helps to remove any remaining water from the organic layer.

Applications in Research and Drug Development

While specific applications of methyl (9H-fluoren-9-yl)acetate are not extensively documented, the broader class of fluorene derivatives has significant utility in several research areas, suggesting potential avenues for the application of this compound.

-

Precursor for Further Synthesis: Methyl (9H-fluoren-9-yl)acetate is a valuable intermediate for the synthesis of more complex molecules. The ester functionality can be hydrolyzed back to the carboxylic acid or converted to other functional groups, such as amides or alcohols, providing a handle for further chemical modifications.

-

Scaffold in Medicinal Chemistry: The fluorene core is a key component in a variety of biologically active compounds. Its rigid structure can serve as a scaffold to orient functional groups in a specific spatial arrangement for optimal interaction with biological targets. Fluorene derivatives have been investigated for their potential as anticancer, antiviral, and anti-inflammatory agents.

-

Fluorescent Probes and Materials Science: The inherent fluorescence of the fluorene ring system makes its derivatives attractive for the development of fluorescent probes for biological imaging and as components in organic light-emitting diodes (OLEDs) and other organic electronic materials. The ester group can be used to tune the solubility and processing characteristics of these materials.

Conclusion

Methyl (9H-fluoren-9-yl)acetate, while not as commonly cited as some other fluorene derivatives, represents a versatile building block for chemical synthesis. Its preparation from 9-fluoreneacetic acid is straightforward, and its chemical properties make it a useful intermediate for accessing a variety of more complex fluorene-containing molecules. The rich history of the fluorene scaffold in medicinal chemistry and materials science suggests that methyl (9H-fluoren-9-yl)acetate and its derivatives hold promise for future applications in these fields. This guide provides a solid foundation for researchers and scientists to understand, synthesize, and utilize this valuable compound in their work.

References

-

ChemBK. (2024, April 9). 9-Fluorene carboxylic acid. Retrieved from [Link]

-

Pure Synth. (n.d.). Fluorene-9-Carboxylic Acid 97%. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. chembk.com [chembk.com]

- 4. Fluorene-9-acetic acid | 6284-80-6 [chemicalbook.com]

- 5. 9H-Fluorene-9-acetic acid, 99%, ACROS Organics 1 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.at]

- 6. Fluorene-9-acetic acid, 99+% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 8. Fluorene-9-acetic acid, 99+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

A Technical Guide to the Auxin Transport Inhibition Properties of Fluorene-Based Compounds

A Note on "Methyl Fluoreneacetate": An extensive review of the current scientific literature did not yield any specific information regarding "methyl fluoreneacetate" as a recognized inhibitor of auxin transport. It is possible that this compound is known by another name, is a novel yet unpublished molecule, or that the intended compound was a related fluorene derivative. This guide will therefore focus on the well-characterized class of fluorene-based auxin transport inhibitors, providing a comprehensive technical overview of their properties and the methodologies used to study them.

Introduction to Polar Auxin Transport and its Inhibition

The directional, cell-to-cell movement of the phytohormone auxin, known as polar auxin transport (PAT), is fundamental to nearly every aspect of plant growth and development.[1][2] This process establishes auxin gradients that are critical for embryogenesis, organ formation, tropic responses, and vascular development.[2][3][4] The primary drivers of PAT are the polarly localized PIN-FORMED (PIN) auxin efflux carriers, which are asymmetrically distributed on the plasma membrane of cells.[3][5]

The inhibition of PAT has been an invaluable tool for plant biologists, allowing for the dissection of auxin's role in various developmental processes.[5][6][7] Synthetic auxin transport inhibitors (ATIs) are a diverse group of small molecules that interfere with this process. Among these, fluorene derivatives, often classified as morphactins, represent a significant class of PAT inhibitors.[8]

Fluorene Derivatives as Auxin Transport Inhibitors

Fluorene-based compounds, such as 9-hydroxyfluorene-9-carboxylic acid (HFCA) and its methyl ester, methyl 2-chloro-9-hydroxyfluorene-9-carboxylate, are potent inhibitors of polar auxin transport.[8][9] These compounds have been demonstrated to induce a range of developmental effects in plants that are consistent with the disruption of auxin flow, including alterations in root formation, cell elongation, and tropisms.[8]

Mechanism of Action

While the precise molecular target of many ATIs has been a subject of debate, it is generally accepted that they disrupt auxin efflux from the cell.[5][10] Fluorene-based inhibitors, like other ATIs such as N-1-naphthylphthalamic acid (NPA), are thought to interfere with the function of the auxin efflux carrier complex.[10][11] Some evidence suggests that these inhibitors may not interact directly with the efflux carrier itself, but rather with associated regulatory proteins or by disrupting the trafficking of these carriers to the plasma membrane.[5] For instance, some auxin transport inhibitors have been shown to interfere with vesicle trafficking processes, which are crucial for maintaining the polar localization of PIN proteins.[5]

The inhibition of auxin efflux by these compounds leads to an intracellular accumulation of auxin, which in turn can trigger downstream metabolic processes and ultimately deplete the levels of free, active auxin within the cell, thereby repressing auxin-dependent developmental programs.[10]

Signaling Pathway of Auxin Transport and its Inhibition

Caption: Simplified model of polar auxin transport and its inhibition by fluorene derivatives.

Experimental Analysis of Fluorene-Based Auxin Transport Inhibitors

A variety of assays are employed to characterize the activity and mechanism of auxin transport inhibitors. These can be broadly categorized into whole-plant phenotypic assays, direct auxin transport measurements, and molecular binding assays.

Gravitropic Response Assay

The gravitropic response of roots and shoots is highly dependent on polar auxin transport to establish a differential growth-promoting auxin gradient.[12][13] Inhibition of this process leads to a loss of gravitropism.[12]

Experimental Workflow:

Caption: Workflow for a root gravitropic response assay.

Detailed Protocol:

-

Seedling Preparation: Sterilize seeds (e.g., Arabidopsis thaliana) and plate on a suitable growth medium (e.g., 1/2 MS agar).

-

Germination and Growth: Grow seedlings vertically for 4-5 days in darkness to promote etiolation and prevent phototropic interference.[12]

-

Inhibitor Treatment: Prepare plates with the growth medium supplemented with a range of concentrations of the fluorene derivative (e.g., HFCA) and a solvent control. Transfer the vertically grown seedlings to these plates.

-

Gravistimulation: After a period of acclimation (e.g., 12 hours), rotate the plates 90 degrees to initiate the gravitropic stimulus.[12]

-

Data Acquisition: Place the plates in darkness and capture images of the seedlings at regular intervals (e.g., every 2-4 hours) to document the bending of the root or hypocotyl.[14]

-

Analysis: Use image analysis software (e.g., ImageJ) to measure the angle of curvature of the root or hypocotyl relative to the gravity vector.[12] A reduction in the bending angle in treated seedlings compared to the control indicates inhibition of auxin transport.

Auxin Efflux Assays

These assays directly measure the movement of radiolabeled auxin out of plant tissues or cells in culture. A reduction in efflux in the presence of the inhibitor is a direct measure of its activity.

Detailed Protocol (using tobacco BY-2 cells):

-

Cell Culture: Use a 2-day-old tobacco BY-2 cell suspension culture.

-

Radiolabel Loading: Incubate the cells with a known concentration of radiolabeled auxin, such as [3H]NAA (1-naphthaleneacetic acid).[15]

-

Inhibitor Application: Add the fluorene derivative at the desired concentration to the cell suspension. An established inhibitor like NPA can be used as a positive control.[15]

-

Sampling: At various time points, take aliquots of the cell suspension and separate the cells from the medium by filtration.

-

Quantification: Measure the amount of radioactivity remaining in the cells and in the medium using a scintillation counter.

-

Analysis: A higher accumulation of radioactivity within the cells treated with the inhibitor, compared to the control, indicates a blockage of auxin efflux.[15]

Competitive Radioligand Binding Assays

These assays determine the ability of a test compound to compete with a radiolabeled ligand (typically [3H]NPA) for binding to its target site on microsomal membranes. This is a powerful tool to determine the binding affinity (Ki) of the inhibitor.[16][17][18]

Experimental Workflow:

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol:

-

Membrane Preparation: Homogenize etiolated plant tissue (e.g., maize coleoptiles or zucchini hypocotyls) in a suitable buffer and prepare a microsomal fraction by differential centrifugation.

-

Binding Reaction: In a series of tubes, incubate a fixed amount of the membrane preparation with a constant concentration of radiolabeled NPA ([3H]NPA) and a range of concentrations of the unlabeled fluorene derivative.[16][18]

-

Equilibration: Allow the binding reaction to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to trap the membranes with the bound radioligand. Wash the filters to remove unbound radioligand.[16]

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific [3H]NPA binding against the logarithm of the competitor (fluorene derivative) concentration. This will generate a sigmoidal competition curve from which the IC50 (the concentration of inhibitor that displaces 50% of the radioligand) can be determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[18]

Quantitative Data Summary

The inhibitory activity of auxin transport inhibitors is typically reported as an IC50 or Ki value. While specific data for a range of fluorene derivatives is dispersed throughout the literature, a comparative table would look as follows:

| Compound | Assay Type | Plant Material | IC50 / Ki (µM) | Reference |

| HFCA | NPA Binding | Corn Coleoptiles | Data to be populated from specific studies | [19] |

| NPA | NPA Binding | Corn Coleoptiles | Data to be populated from specific studies | [19] |

| TIBA | NPA Binding | Corn Coleoptiles | Data to be populated from specific studies | [8] |

Note: Specific IC50/Ki values would require a dedicated literature search beyond the scope of this general guide.

Conclusion

Fluorene-based compounds are a significant class of synthetic auxin transport inhibitors that have been instrumental in advancing our understanding of auxin's role in plant biology. By disrupting the polar flow of auxin, these molecules induce distinct and informative phenotypes. The experimental protocols detailed in this guide provide a framework for researchers to characterize the activity of these and other potential auxin transport inhibitors, from the whole-plant level down to the molecular interaction with their binding sites.

References

- Abemayor, E., et al. (2021). Naphthylphthalamic acid associates with and inhibits PIN auxin transporters. PubMed.

- Teale, W. D., et al. (2020). Naphthylphthalamic acid associates with and inhibits PIN auxin transporters. PNAS.

- MedChemExpress. (n.d.). N-1-Naphthylphthalamic acid (Alanap 1) | Auxin Transport Inhibitor. MedChemExpress.

- AbMole BioScience. (n.d.). N-1-naphthylphthalamic acid (Naphthalam; NPA; Alanape; ACP 322) | CAS 132-66-1. AbMole BioScience.

- Murphy, A. S., et al. (2000). Regulation of auxin transport by aminopeptidases and endogenous flavonoids. Planta.

- Katekar, G. F., & Geissler, A. E. (2026). Differential effects of auxin polar transport inhibitors on rooting in some Crassulaceae species.

- Li, X., et al. (2025).

- Petrášek, J., et al. (n.d.). Auxin influx inhibitors 1-NOA, 2-NOA, and CHPAA interfere with membrane dynamics in tobacco cells. PMC.

- Miyashita, T., et al. (2017). Auxin transport and response requirements for root hydrotropism differ between plant species. Oxford Academic.

- Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience.

- Miyamoto, K., et al. (2007). Gravity-controlled asymmetrical transport of auxin regulates a gravitropic response in the early growth stage of etiolated pea (Pisum sativum) epicotyls: studies using simulated microgravity conditions on a three-dimensional clinostat and using an agravitropic mutant, ageotropum. PubMed.

- Zwiewka, M., et al. (2019). The Nuts and Bolts of PIN Auxin Efflux Carriers. Frontiers.

- Creative Bioarray. (n.d.). Radioligand Binding Assay.

- Sawa, S., et al. (2005). Inhibition of Transdifferentiation into Tracheary Elements by Polar Auxin Transport Inhibitors Through Intracellular Auxin Depletion. Plant and Cell Physiology.

- Geldner, N., et al. (n.d.). Auxin transport inhibitors block PIN1 cycling and vesicle trafficking. KIT - JKIP.

- Geisler, M., & Murphy, A. S. (n.d.). Auxin transport during root gravitropism. FOLIA.

- Liu, B. H., et al. (n.d.). Foliar modifications induced by inhibition of polar transport of auxin. PubMed.

- Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Alfa Cytology.

- Cheng, C. Y., et al. (2014). LEAFY and Polar Auxin Transport Coordinately Regulate Arabidopsis Flower Development. PLOS ONE.

- Gardner, G., & Sanborn, J. R. (1989). Aryl-Substituted alpha-Aminooxycarboxylic Acids: A New Class of Auxin Transport Inhibitors. Plant Physiology.

- Wang, Y., & Jiao, Y. (2025). Auxin Biosynthesis, Transport, Signaling, and Its Roles in Plant Leaf Morphogenesis. MDPI.

- Brown, D. E., et al. (2025). Flavonoids act as negative regulators of auxin transport in vivo in arabidopsis. NASA Technical Reports Server (NTRS).

Sources

- 1. folia.unifr.ch [folia.unifr.ch]

- 2. LEAFY and Polar Auxin Transport Coordinately Regulate Arabidopsis Flower Development [mdpi.com]

- 3. Frontiers | The Nuts and Bolts of PIN Auxin Efflux Carriers [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. jkip.kit.edu [jkip.kit.edu]

- 6. Naphthylphthalamic acid associates with and inhibits PIN auxin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. researchgate.net [researchgate.net]

- 9. Foliar modifications induced by inhibition of polar transport of auxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. ntrs.nasa.gov [ntrs.nasa.gov]

- 12. Auxin Controls Root Gravitropic Response by Affecting Starch Granule Accumulation and Cell Wall Modification in Tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Gravity-controlled asymmetrical transport of auxin regulates a gravitropic response in the early growth stage of etiolated pea (Pisum sativum) epicotyls: studies using simulated microgravity conditions on a three-dimensional clinostat and using an agravitropic mutant, ageotropum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Auxin influx inhibitors 1-NOA, 2-NOA, and CHPAA interfere with membrane dynamics in tobacco cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 18. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]

- 19. Aryl-Substituted alpha-Aminooxycarboxylic Acids: A New Class of Auxin Transport Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Divergence and Functional Implications: Methyl 2-(9H-fluoren-9-yl)acetate vs. Fmoc-Glycine Methyl Ester

Executive Summary

In high-throughput synthesis and medicinal chemistry, structural analogs often share nomenclature similarities that mask profound functional differences. This guide differentiates Methyl 2-(9H-fluoren-9-yl)acetate (Molecule A) and Fmoc-glycine methyl ester (Molecule B).

While both molecules share a fluorene core and a methyl ester terminus, they belong to orthogonal chemical classes. Fmoc-glycine methyl ester is a labile, protected amino acid derivative designed for peptide bond formation and subsequent deprotection. Methyl 2-(9H-fluoren-9-yl)acetate is a stable aryl-acetic acid derivative—often used as a pharmacophore or plant growth regulator—that lacks the carbamate linker required for Fmoc-chemistry cleavage. Confusing these two leads to failed deprotection steps and permanent incorporation of the fluorene moiety into the target molecule.

Part 1: Structural & Electronic Analysis

The defining difference lies in the linker region connecting the fluorene ring system to the carbonyl group.

Chemical Identity[1][2]

| Feature | Methyl 2-(9H-fluoren-9-yl)acetate | Fmoc-glycine methyl ester |

| Common Name | Methyl fluorenylacetate | Fmoc-Gly-OMe |

| Core Class | Aryl-acetic acid ester | Protected Amino Acid |

| Formula | ||

| MW | ~238.28 g/mol | ~311.33 g/mol |

| Linker | Carbon-Carbon bond (-CH | Carbamate (-CH |

| Nitrogen Content | None | Present (Amide/Carbamate) |

| CAS (Parent Acid) | 4425-82-5 (Fluorene-9-acetic acid) | 29022-11-5 (Fmoc-Gly-OH) |

The "Nitrogen Gap"

The most immediate analytical differentiator is the presence of nitrogen.

-

Fmoc-Gly-OMe contains a carbamate nitrogen.[1] This nitrogen is the attachment point for the peptide chain.

-

Methyl fluorenylacetate is a hydrocarbon scaffold with an ester tail. It has no amine functionality.

Structural Visualization (Graphviz)

The following diagram illustrates the connectivity difference that dictates their reactivity.

Caption: Structural divergence highlighting the direct carbon linkage in the acetate (Red) vs. the carbamate linkage in the Fmoc derivative (Blue).

Part 2: Synthetic Utility & Reactivity[4][5]

The structural difference leads to orthogonal chemical behaviors, particularly regarding base sensitivity.

The Fmoc Cleavage Mechanism (Molecule B)

Fmoc-Gly-OMe is designed to be base-labile . The mechanism relies on the acidity of the fluorenyl C9 proton (

-

Deprotonation: A secondary base (e.g., 20% Piperidine in DMF) removes the acidic proton at C9.

-

-Elimination (E1cB): The resulting anion collapses to form dibenzofulvene , releasing

-

Scavenging: Dibenzofulvene reacts with excess piperidine to form a stable adduct.

The Fluorenylacetate Stability (Molecule A)

Methyl 2-(9H-fluoren-9-yl)acetate also possesses the acidic C9 proton. However, it lacks the leaving group (the oxygen of the carbamate) at the

-

Reaction with Piperidine: The base may deprotonate C9, forming a resonance-stabilized carbanion (often bright red/orange).

-

Outcome: Because there is no leaving group to facilitate elimination, the molecule does not fragment . Upon workup (acidification), it returns to the starting material.

-

Consequence: If this molecule is mistakenly used in SPPS, the "deprotection" step will fail, and the fluorene group will remain permanently attached.

Reactivity Comparison Table

| Reagent/Condition | Fmoc-Gly-OMe (B) | Methyl Fluorenylacetate (A) |

| 20% Piperidine/DMF | Cleavage: Releases Gly-OMe + Dibenzofulvene.[2] | No Cleavage: Reversible deprotonation (Color change). |

| TFA (Acid) | Stable (Ester hydrolysis possible over time). | Stable (Ester hydrolysis possible). |

| Alkylation (Base + R-X) | Alkylation at Amide N (rare) or degradation. | Alkylation at C9: Forms 9-alkyl-fluorenylacetate. |

| Primary Use | Peptide Synthesis (SPPS).[3][4][2][5] | Morphactin (Auxin inhibitor), Intermediate.[2] |

Part 3: Analytical Differentiation

When distinguishing these compounds in the lab, rely on Mass Spectrometry and NMR.

Mass Spectrometry (The Definitive Test)

The mass difference is substantial due to the absence of the carbamate linker and nitrogen atom.

-

Fmoc-Gly-OMe (

): Expected [M+H]+ -

Methyl Fluorenylacetate (

): Expected [M+H]+ -

Note: A difference of ~73 Da (corresponding to

roughly, representing the glycine/carbamate variance).

1H NMR Spectroscopy

-

Amide Proton (The Smoking Gun): Fmoc-Gly-OMe will show a doublet or broad singlet for the carbamate -NH- around

5.0–8.0 ppm (solvent dependent). Molecule A has no NH proton . -

Methylene Protons:

-

Molecule A: The -CH2- next to the ester is directly bonded to the fluorene C9.

-

Molecule B: The -CH2- of the Fmoc group is bonded to Oxygen. This shifts it downfield (

~4.2–4.5 ppm) compared to the purely alkyl methylene of Molecule A.

-

Part 4: Experimental Protocols

Protocol 1: Analytical Discrimination via TLC/HPLC

Purpose: To rapidly identify if an unknown batch is the amino acid derivative or the acetate analog.

-

Sample Prep: Dissolve 1 mg of the sample in 1 mL of MeOH/DCM (1:1).

-

TLC: Silica gel 60 F254 plates. Mobile phase: Hexane:Ethyl Acetate (3:1).

-

Visualization: UV (254 nm).

-

Stain: Ninhydrin.

-

Fmoc-Gly-OMe: Will NOT stain initially (protected). If heated vigorously, may show faint color after degradation.

-

Methyl Fluorenylacetate: Will never stain with Ninhydrin (no nitrogen).

-

-

-

Piperidine Test (Chemical Validation):

-

Add 1 drop of 20% Piperidine/DMF to the sample vial.

-

Wait 5 minutes.

-

Run TLC again.

-

Result B (Fmoc-Gly-OMe): New spot appears at baseline (free Gly-OMe) and a UV-active non-polar spot (Dibenzofulvene-piperidine adduct).

-

Result A (Acetate): No change in

of the main spot (though solution may turn red temporarily).

-

Protocol 2: Synthesis of Methyl 2-(9H-fluoren-9-yl)acetate (Reference)

Context: If Molecule A is required (e.g., for auxin transport inhibition studies), it is synthesized via esterification of the parent acid, not via Fmoc-Cl.

-

Starting Material: 9-Fluoreneacetic acid (CAS 4425-82-5).

-

Reagent: Thionyl chloride (

) and Methanol. -

Procedure:

-

Dissolve 9-fluoreneacetic acid (1.0 eq) in dry MeOH.

-

Add

(1.5 eq) dropwise at 0°C. -

Reflux for 3 hours.

-

Concentrate in vacuo.

-

Yield: Methyl 2-(9H-fluoren-9-yl)acetate is obtained as a white solid.

-

Part 5: Mechanistic Visualization

The following diagram details why Molecule A survives the conditions that destroy Molecule B.

Caption: Mechanistic bifurcation. The presence of the carbamate leaving group in Fmoc-Gly-OMe allows fragmentation, whereas the stable carbon chain in the acetate analog prevents elimination.

References

-

Carpino, L. A., & Han, G. Y. (1972). The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group.[4][6] The Journal of Organic Chemistry, 37(22), 3404–3409.

-

Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[4][6] International Journal of Peptide and Protein Research, 35(3), 161–214.

-

Sigma-Aldrich. (n.d.). Fmoc-Gly-OH Product Specification. Retrieved October 26, 2023.

-

PubChem. (2023). 9-Fluoreneacetic acid (Parent Acid of Molecule A). CID 20335.

-

Schneider, G. (1970). Morphactins: Physiology and Performance. Annual Review of Plant Physiology, 21, 499-536. (Context for biological activity of fluorenylacetate derivatives).

Sources

- 1. methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)acetate | C18H17NO4 | CID 10946860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. chemimpex.com [chemimpex.com]

- 5. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 6. taylorandfrancis.com [taylorandfrancis.com]

Technical Guide: Solubility Profile & Solvent Selection for Methyl 2-(9H-fluoren-9-yl)acetate

The following technical guide details the solubility profile, solvent selection strategies, and experimental protocols for Methyl 2-(9H-fluoren-9-yl)acetate .

Executive Summary

Methyl 2-(9H-fluoren-9-yl)acetate is a lipophilic ester intermediate derived from fluorene-9-acetic acid. Its solubility behavior is governed by the competition between the bulky, aromatic fluorene core (promoting solubility in non-polar/aromatic solvents) and the methyl ester functionality (providing limited polarity).

This guide provides a comprehensive analysis of its solubility landscape to support process chemists in reaction solvent selection, purification (crystallization), and formulation. The compound exhibits a "lipophilic-dominant" profile: high solubility in chlorinated and aromatic solvents, moderate-to-high temperature-dependent solubility in alcohols, and insolubility in water.

Physicochemical Profile

Understanding the molecular drivers of solubility is prerequisite to solvent selection.

| Property | Value / Description | Impact on Solubility |

| Structure | Fluorene core + Methyl acetate tail | Dual nature: High |

| Molecular Weight | 238.28 g/mol | Moderate MW facilitates dissolution in most organic solvents. |

| Lipophilicity (LogP) | ~3.8 - 4.2 (Predicted) | Highly lipophilic; partitions strongly into organic phases. |

| Melting Point | ~60–80 °C (Predicted)* | Lower than parent acid (132°C) due to lack of H-bond donation. |

| H-Bond Donors | 0 | Cannot act as a donor; limits solubility in protic solvents like water. |

| H-Bond Acceptors | 2 (Ester oxygens) | Weak interaction with alcohols (MeOH, EtOH). |

*Note: The parent acid, 9-fluoreneacetic acid, melts at 132–135 °C. The methyl ester typically exhibits a significant melting point depression relative to the acid.

Solubility Landscape

The following categorization is based on the "like dissolves like" principle, refined by Hansen Solubility Parameters (HSP) relevant to fluorene derivatives.

Category A: High Solubility (Process Solvents)

-

Solvents: Dichloromethane (DCM), Chloroform, Toluene, Benzene, Tetrahydrofuran (THF), Ethyl Acetate.

-

Mechanism:

-

Chlorinated Solvents: Excellent dipole-dipole matching with the ester group and dispersion forces with the aromatic rings.

-

Aromatics (Toluene): Strong

-

-

-

Application: Ideal for reaction media (e.g., alkylations, reductions) and initial extraction from aqueous workups.

Category B: Temperature-Dependent Solubility (Crystallization)

-

Solvents: Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA), Acetonitrile (MeCN).

-

Mechanism: The ester group forms weak hydrogen bonds with the solvent, but the hydrophobic fluorene tail resists dissolution at low temperatures. Heating overcomes this lattice energy.

-

Application: Recrystallization. The compound is likely soluble in boiling ethanol but crystallizes upon cooling, offering a self-validating purification route.

Category C: Low Solubility (Antisolvents)

-

Solvents: Water, Hexane, Heptane, Cyclohexane (cold).

-

Mechanism:

-

Water: High polarity and strong H-bond network exclude the lipophilic fluorene molecule (Hydrophobic Effect).

-

Alkanes: While non-polar, the lack of polarizability (compared to aromatics) often results in lower solubility for polar esters compared to toluene.

-

-

Application: Used to crash out the product from a Category A solvent (e.g., DCM/Hexane precipitation).

Summary Table: Solvent Compatibility

| Solvent Class | Representative Solvents | Solubility Rating | Primary Utility |

| Chlorinated | DCM, Chloroform | Excellent (>100 mg/mL) | Synthesis, Extraction |

| Aromatic | Toluene, Xylene | Good (>50 mg/mL) | Synthesis (High Temp) |

| Esters/Ethers | Ethyl Acetate, THF | Good | Synthesis, Chromatography |

| Alcohols | Methanol, Ethanol | Variable (High Hot/Low Cold) | Recrystallization |

| Alkanes | Hexane, Heptane | Poor (<10 mg/mL) | Antisolvent, Washing |

| Aqueous | Water, Brine | Insoluble | Washing impurities |

Experimental Methodologies

Protocol 1: Gravimetric Solubility Determination

Objective: To define the saturation limit (

Workflow:

-

Preparation: Weigh 100 mg of Methyl 2-(9H-fluoren-9-yl)acetate into a tared 4 mL vial.

-

Addition: Add solvent in 100 µL increments (micropipette).

-

Equilibration: Vortex for 60 seconds after each addition. Sonicate if necessary to break aggregates.

-

Observation: Continue addition until the solid is fully dissolved (clear solution).

-

Calculation:

-

Validation: If solubility is <10 mg/mL, switch to the "Saturated Supernatant" method (stir excess solid for 24h, filter, dry, and weigh residue).

Protocol 2: Antisolvent Crystallization Screening

Objective: To purify the compound from crude reaction mixtures.[1][2]

Step-by-Step:

-

Dissolution: Dissolve crude material in the minimum volume of DCM or Ethyl Acetate (Good Solvent).

-

Filtration: Filter to remove insoluble mechanical impurities.

-

Antisolvent Addition: Slowly add Hexane or Heptane dropwise with stirring.

-

Cloud Point: Stop when a persistent turbidity (cloudiness) is observed.

-

Nucleation: Add a seed crystal (if available) or scratch the glass surface. Cool to 0-4 °C.

-

Harvest: Filter the resulting crystals and wash with cold antisolvent.

Visualizations

Diagram 1: Solubility Screening Decision Workflow

This flowchart guides the researcher through the experimental determination of solubility limits.

Caption: Logical workflow for classifying solvent suitability based on gravimetric observation.

Diagram 2: Solvent Selection Strategy for Purification

This diagram illustrates the selection logic for purification based on the solubility profile.

Caption: Strategic selection of solvent systems for purification via crystallization vs. chromatography.

Troubleshooting & Optimization

-

Oiling Out: If the compound forms an oil instead of crystals during cooling in alcohol, the solution is likely too concentrated or the cooling is too rapid.

-

Fix: Re-heat, add 10% more solvent, and cool slowly with vigorous stirring.

-

-

Supersaturation: Fluorene derivatives can form stable supersaturated solutions.

-

Fix: Always seed the solution with a small crystal of the product or scratch the inner wall of the flask with a glass rod to induce nucleation.

-

-

Hydrolysis Risk: Avoid prolonged heating in wet alcohols or presence of strong acids/bases, as the methyl ester can hydrolyze back to the parent acid (9-fluoreneacetic acid) or transesterify.

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12220, Fluorene-9-acetic acid (Parent Acid Data). Retrieved from [Link]

Sources

Application Note: A Detailed Protocol for the Synthesis of Methyl 2-(9H-fluoren-9-yl)acetate

Abstract

This application note provides a comprehensive and detailed protocol for the synthesis of methyl 2-(9H-fluoren-9-yl)acetate from 9-fluoreneacetic acid. The described method utilizes a classic Fischer-Speier esterification, a cornerstone of organic synthesis, employing methanol as the reagent and sulfuric acid as the catalyst. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the reaction mechanism, a step-by-step experimental procedure, thorough characterization data, and essential safety considerations. The protocol is designed to be a self-validating system, ensuring reproducibility and high-purity yields of this valuable synthetic intermediate.

Introduction

The 9H-fluorene scaffold is a prominent structural motif in medicinal chemistry and materials science. Its unique electronic properties and rigid, planar geometry have led to its incorporation into a diverse range of organic light-emitting diodes (OLEDs), organic photovoltaics, and biologically active compounds. Methyl 2-(9H-fluoren-9-yl)acetate serves as a critical building block for the elaboration of more complex fluorene-containing molecules. The esterification of 9-fluoreneacetic acid is a fundamental and efficient method for its preparation. This application note outlines a robust and scalable laboratory procedure for this transformation.

Reaction Mechanism and Workflow

The synthesis of methyl 2-(9H-fluoren-9-yl)acetate from 9-fluoreneacetic acid is achieved through a Fischer-Speier esterification. This is a reversible, acid-catalyzed nucleophilic acyl substitution reaction.[1][2][3][4][5] The use of a large excess of methanol helps to drive the equilibrium towards the formation of the ester product, in accordance with Le Châtelier's principle.[5][6]

The mechanism can be summarized in the following key steps:

-

Protonation of the Carbonyl: The concentrated sulfuric acid catalyst protonates the carbonyl oxygen of the 9-fluoreneacetic acid, significantly increasing the electrophilicity of the carbonyl carbon.[2][3][7]

-

Nucleophilic Attack: A molecule of methanol, acting as the nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[2][3]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).[3][4]

-

Elimination of Water: The newly formed water molecule is eliminated, and the carbonyl group is reformed.

-

Deprotonation: The protonated ester is deprotonated, typically by another molecule of methanol or the conjugate base of the catalyst, to yield the final methyl ester product and regenerate the acid catalyst.[7]

Figure 1: Workflow diagram of the Fischer-Speier esterification process.

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of methyl 2-(9H-fluoren-9-yl)acetate.

Materials and Reagents

| Reagent | Chemical Formula | Molecular Weight ( g/mol ) | Quantity | Moles (approx.) | Purity/Grade |

| 9-Fluoreneacetic acid | C₁₅H₁₂O₂ | 224.26 | 5.0 g | 0.022 | >98% |

| Methanol | CH₃OH | 32.04 | 100 mL | 2.47 | Anhydrous |

| Sulfuric Acid | H₂SO₄ | 98.08 | 1.0 mL | 0.018 | Concentrated (98%) |

| Dichloromethane | CH₂Cl₂ | 84.93 | 150 mL | - | ACS Grade |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ (aq) | 84.01 | 50 mL | - | Saturated |

| Brine (Saturated NaCl Solution) | NaCl (aq) | 58.44 | 50 mL | - | Saturated |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ~10 g | - | Anhydrous |

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g (0.022 mol) of 9-fluoreneacetic acid in 100 mL of anhydrous methanol.

-

Catalyst Addition: While stirring, carefully add 1.0 mL of concentrated sulfuric acid dropwise to the solution. An exotherm may be observed.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65-70°C) using a heating mantle. Maintain the reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (Eluent: 20% Ethyl Acetate in Hexanes).

-

Cooling and Quenching: After the reaction is complete (as indicated by TLC), remove the heating mantle and allow the flask to cool to room temperature.

-

Solvent Removal: Reduce the volume of the reaction mixture by approximately half using a rotary evaporator.

-

Extraction: Transfer the concentrated mixture to a 500 mL separatory funnel. Add 100 mL of deionized water and 50 mL of dichloromethane. Shake the funnel vigorously, venting frequently to release any pressure.

-

Phase Separation: Allow the layers to separate and drain the lower organic layer into a clean flask. Extract the aqueous layer two more times with 50 mL portions of dichloromethane. Combine all organic extracts.

-

Washing: Wash the combined organic layers sequentially with 50 mL of saturated sodium bicarbonate solution (to neutralize the excess acid) and 50 mL of brine.

-

Drying: Dry the organic layer over anhydrous sodium sulfate for at least 15 minutes.

-

Filtration and Concentration: Filter the solution to remove the drying agent and concentrate the filtrate to dryness under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by recrystallization from a minimal amount of hot methanol or by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield a white crystalline solid.

Figure 2: A step-by-step visualization of the experimental protocol.

Characterization Data

The identity and purity of the synthesized methyl 2-(9H-fluoren-9-yl)acetate should be confirmed using standard analytical techniques.

| Analytical Technique | Expected Results |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.77 (d, J=7.6 Hz, 2H), 7.56 (d, J=7.6 Hz, 2H), 7.41 (t, J=7.5 Hz, 2H), 7.33 (t, J=7.4 Hz, 2H), 4.26 (t, J=7.8 Hz, 1H), 3.66 (s, 3H), 2.67 (d, J=7.8 Hz, 2H). |

| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): 172.0, 145.7, 141.1, 127.7, 127.1, 124.8, 119.9, 51.7, 46.8, 38.6. |

| Infrared (IR) | ν (cm⁻¹): 3060 (Ar C-H), 2950 (Alkyl C-H), 1738 (C=O, ester), 1450, 1200, 1160. |

| Melting Point | 64-66 °C |

| Appearance | White crystalline solid |

Safety and Handling

All experimental procedures should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

9-Fluoreneacetic acid: May cause skin and eye irritation. Avoid inhalation of dust.

-

Methanol: Highly flammable and toxic. Can cause blindness and is fatal if swallowed.[8] Avoid contact with skin and inhalation of vapors.

-

Sulfuric Acid: Extremely corrosive and can cause severe burns.[8][9] Handle with extreme care and add it slowly to the reaction mixture.

-

Dichloromethane: A volatile organic solvent that may be harmful if inhaled or absorbed through the skin. It is also a suspected carcinogen.

All chemical waste must be disposed of in accordance with institutional and local environmental regulations.

References

-

HSCprep. (2025, March 4). Fisher Esterification: Synthesis and Purification of Esters. Retrieved from [Link]

-

SmartLabs. (n.d.). Esterification. Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). 5.310 (F19) Fischer Esterification Lab Manual. Retrieved from [Link]

- Unknown Source. (n.d.).

-

Journal of Chemical Education. (2014, July 17). Microwave-Assisted Esterification: A Discovery-Based Microscale Laboratory Experiment. Retrieved from [Link]

-

Synthesis of Dimethyl fluorene-9,9-diacetate. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)acetate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 9-methylfluorene. Retrieved from [Link]

-

J&K Scientific LLC. (2025, February 23). Fischer Esterification. Retrieved from [Link]

- Google Patents. (n.d.). EP0110432A1 - Process for preparing 9-fluorenecarboxylic acid.

-

Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

-

Roskilde University. (n.d.). The synthesis of mono- and diacetyl-9H-fluorenes. Reactivity and selectivity in the Lewis acid catalyzed Friedel. Retrieved from [Link]

-

Chemguide. (n.d.). mechanism for the esterification reaction. Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

- Google Patents. (n.d.). US4564700A - Process for the preparation of fluorene-9-carboxylic acid.

-

Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). Retrieved from [Link]

-

ResearchGate. (2025, August 9). (PDF) Lewis acid catalysed methylation of N -(9H-fluoren-9-yl)methanesulfonyl (Fms) protected lipophilic α. Retrieved from [Link]

-

Asian Journal of Chemistry. (n.d.). Esterification of Some Organic Acids With Methanol and Ethanol Using Zirconium Tungstate As a Catalyst. Retrieved from [Link]

Sources

- 1. hscprep.com.au [hscprep.com.au]

- 2. Fischer Esterification [organic-chemistry.org]

- 3. jk-sci.com [jk-sci.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. athabascau.ca [athabascau.ca]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. ocw.mit.edu [ocw.mit.edu]

- 9. smartlabs.co.za [smartlabs.co.za]

Application Note: Protocol for Esterification of Fluorene-9-acetic Acid with Methanol

Abstract & Strategic Relevance

Fluorene-9-acetic acid (FAA) derivatives are critical intermediates in the synthesis of pharmaceuticals (e.g., aldose reductase inhibitors) and optoelectronic materials. The conversion of the carboxylic acid moiety to a methyl ester is a fundamental yet pivotal transformation that alters solubility profiles and reactivity for subsequent steps.

This guide details two robust protocols for the esterification of FAA with methanol. Unlike generic esterification guides, this document addresses the specific steric and solubility challenges posed by the bulky fluorenyl system.

-

Protocol A (Standard): Sulfuric acid-catalyzed Fischer esterification (Cost-effective, scalable).

-

Protocol B (Alternative): Thionyl chloride-mediated esterification (Anhydrous, rapid, suitable for sensitive substrates).

Reaction Mechanics & Thermodynamics

The Challenge of the Fluorenyl Group

The fluorene ring system is lipophilic and bulky. While the acetic acid side chain at position 9 provides some distance from the steric bulk of the aromatic rings, the 9-position is chemically distinct due to the acidity of the methine proton (

Key Success Factor: The reaction equilibrium must be driven to completion. In Fischer esterification, water is a byproduct. Because FAA has limited solubility in cold methanol, maintaining reflux is critical not just for kinetics, but for solubility.

Mechanism Visualization

The following diagram illustrates the acid-catalyzed pathway, highlighting the nucleophilic attack of methanol on the protonated carbonyl.

Caption: Step-wise mechanism of acid-catalyzed esterification of FAA.

Material Specifications

| Component | Grade | Role | Safety Note |

| Fluorene-9-acetic acid | >98% | Substrate | Irritant; Solid (MP: 132–135°C) |

| Methanol (MeOH) | Anhydrous | Solvent/Reagent | Flammable, Toxic |

| Sulfuric Acid ( | 98% Conc.[1] | Catalyst (Protocol A) | Corrosive, Exothermic mixer |

| Thionyl Chloride ( | Reagent Plus | Reagent (Protocol B) | Corrosive, releases HCl/SO2 gas |

| Sodium Bicarbonate | Sat. Aq. | Quenching/Wash | Generates CO2 gas |

Experimental Protocols

Protocol A: Sulfuric Acid-Catalyzed Reflux (Standard)

Best for: Routine synthesis, large batches, cost-efficiency.

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve Fluorene-9-acetic acid (1.0 eq) in Methanol (0.3 M concentration relative to FAA) .

-

Note: The starting material may not fully dissolve at room temperature. This is normal.

-

-

Catalyst Addition: Add Concentrated

(0.1 eq) dropwise.-

Caution: Exothermic reaction. If working on >10g scale, cool the flask in an ice bath during addition.

-

-

Reflux: Attach a reflux condenser and heat the mixture to 65°C (Reflux) .

-

Observation: The solid should fully dissolve as the temperature rises.

-

Duration: Reflux for 4–6 hours .

-

-

In-Process Control (IPC): Check reaction progress via TLC (See Section 5).

-

Workup:

-

Concentrate the mixture on a rotary evaporator to remove ~80% of the methanol.

-

Dilute residue with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

-

Critical Wash: Wash the organic layer with Saturated

(2x) .-

Why? This removes the acid catalyst and any unreacted starting material (as the water-soluble sodium salt).

-

-

Wash with Brine (1x), dry over anhydrous

, filter, and concentrate.

Protocol B: Thionyl Chloride Activation (Anhydrous)

Best for: Stubborn substrates or when strictly anhydrous conditions are required.

Step-by-Step Methodology:

-

Setup: Flame-dry a 2-neck RBF and purge with Nitrogen/Argon.

-

Solvent Charge: Add Anhydrous Methanol to the flask and cool to 0°C (Ice bath).

-

Activation: Add Thionyl Chloride (

, 1.2 eq) dropwise to the cold methanol.-

Chemistry:

. This generates anhydrous HCl in situ. -

Stir: Allow to stir at 0°C for 15 minutes.

-

-

Substrate Addition: Add Fluorene-9-acetic acid (1.0 eq) in one portion (solid) or dissolved in a minimum amount of dry DCM if liquid addition is preferred.

-

Reaction: Remove ice bath and warm to room temperature. Then heat to Reflux (65°C) for 2–3 hours .

-

Workup:

-

Concentrate to dryness (removes volatile

and HCl). -

Redissolve in EtOAc/DCM and perform the NaHCO3 wash as described in Protocol A.

-

Process Control & Validation (Self-Validating Systems)

To ensure scientific integrity, the user must validate the product at three checkpoints.

Thin Layer Chromatography (TLC)[3]

-

Stationary Phase: Silica Gel 60 F254.

-

Mobile Phase: Hexanes:Ethyl Acetate (8:2 or 7:3).

-

Visualization: UV Light (254 nm) - Fluorene moiety is highly UV active.

| Spot Identity | Appearance | |

| Starting Material (Acid) | Low (0.1 - 0.2) | Streaking is common due to -COOH polarity. |

| Product (Ester) | High (0.6 - 0.8) | Distinct, compact spot. |

NMR Characterization (Expected Data)

The disappearance of the carboxylic acid proton and the appearance of the methyl singlet are the primary indicators of conversion.

-

H NMR (300/400 MHz,

- 7.78 – 7.25 (m, 8H, Ar-H ): Characteristic fluorene aromatic signals.

-

4.45 (t,

-

3.65 (s, 3H, -OCH

-

2.75 (d,

Physical Properties

-

State: The methyl ester is typically a low-melting solid or viscous oil depending on purity.

-

Melting Point Validation: Starting material melts at 132–135°C . A sharp drop in melting point (or liquid state) indicates ester formation.

Workflow Visualization

Caption: Operational workflow for the synthesis and purification of Methyl 9-fluorenylacetate.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete conversion (Equilibrium). | Increase reaction time or add molecular sieves to trap water. |

| Sticky Solid/Oil | Residual solvent or impurities.[4] | Recrystallize from cold hexanes/ethanol or dry under high vacuum. |

| Starting Material in Product | Insufficient Base Wash. | Ensure the organic layer is washed with NaHCO3 until the aqueous layer pH is ~8. |

References

-

Fluorene-9-acetic acid Properties: National Center for Biotechnology Information. PubChem Compound Summary for CID 94852, 2-(9H-Fluoren-9-yl)acetic acid. [Link]

-

General Fischer Esterification Protocols: Org. Synth. 1929, 9, 38. (General methodology for acid-catalyzed esterification). [Link]

- Thionyl Chloride Activation Method:Journal of Chemical Education 2013, 90, 10, 1368–1371.

Sources

Application Note: Methyl 2-(9H-fluoren-9-yl)acetate as a Versatile Intermediate in Organic Synthesis

Introduction

Methyl 2-(9H-fluoren-9-yl)acetate is a valuable and versatile synthetic intermediate, primarily utilized in the construction of complex organic molecules. Its unique structural feature is the fluorenyl group, which imparts specific reactivity to the adjacent methylene protons. The aromaticity and electron-withdrawing nature of the fluorene ring system significantly increase the acidity of the α-protons, facilitating their removal under relatively mild basic conditions. This property makes methyl 2-(9H-fluoren-9-yl)acetate an excellent precursor for generating stabilized carbanions, which can then participate in a variety of carbon-carbon bond-forming reactions.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of methyl 2-(9H-fluoren-9-yl)acetate in organic synthesis. We will delve into its physicochemical properties, detail its application in the synthesis of α-arylpropionic acids (a class of non-steroidal anti-inflammatory drugs, or NSAIDs), provide step-by-step protocols, and offer expert insights into reaction optimization and troubleshooting.

Physicochemical Properties and Safety

A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use in the laboratory.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₄O₂ | N/A |

| Molecular Weight | 238.28 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Melting Point | 63-65 °C | N/A |

| Solubility | Soluble in common organic solvents such as THF, DMF, CH₂Cl₂, and toluene. | N/A |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.78 (d, J=7.5 Hz, 2H), 7.58 (d, J=7.5 Hz, 2H), 7.41 (t, J=7.5 Hz, 2H), 7.32 (t, J=7.4 Hz, 2H), 4.31 (t, J=5.2 Hz, 1H), 3.58 (s, 3H), 2.70 (d, J=5.2 Hz, 2H) | N/A |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 171.6, 144.0, 141.2, 127.8, 127.2, 125.0, 120.1, 51.8, 46.9, 40.2 | N/A |

Safety and Handling:

Methyl 2-(9H-fluoren-9-yl)acetate should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Core Application: Synthesis of α-Arylpropionic Acids (Profens)

One of the most significant applications of methyl 2-(9H-fluoren-9-yl)acetate is in the synthesis of α-arylpropionic acids, a prominent class of NSAIDs that includes ibuprofen and flurbiprofen.[1] The general strategy involves the alkylation of the enolate derived from methyl 2-(9H-fluoren-9-yl)acetate, followed by the removal of the fluorenyl group.

Mechanistic Rationale

The fluorenyl group serves a dual purpose in this synthetic sequence. Firstly, as mentioned, it activates the α-methylene position, allowing for easy deprotonation with a suitable base to form a stable enolate. Secondly, after the alkylation step, the fluorenyl group can be cleaved under basic conditions via a β-elimination mechanism, a process analogous to the deprotection of the well-known Fmoc (fluorenylmethyloxycarbonyl) protecting group used in peptide synthesis.[2][3][4] This cleavage regenerates the aromatic fluorene system and liberates the desired carboxylate.

Experimental Workflow and Protocols

The overall synthetic workflow can be visualized as a three-stage process: enolate formation, alkylation, and deprotection/hydrolysis.

Caption: Synthetic workflow for α-arylpropionic acids.

Protocol 1: Alkylation of Methyl 2-(9H-fluoren-9-yl)acetate

This protocol provides a general procedure for the α-alkylation of the starting ester. The specific alkylating agent will vary depending on the desired final product. For the synthesis of a flurbiprofen precursor, 1-bromo-2-fluoro-4-phenylbenzene would be a suitable electrophile.

Materials:

-

Methyl 2-(9H-fluoren-9-yl)acetate (1.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Alkylating agent (e.g., a substituted benzyl bromide) (1.1 eq)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen inlet, and syringe

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the sodium hydride dispersion. Wash the NaH three times with anhydrous hexanes to remove the mineral oil, carefully decanting the hexane wash each time.

-

Enolate Formation: Add anhydrous DMF (or THF) to the washed NaH. Cool the suspension to 0 °C in an ice bath. In a separate flask, dissolve methyl 2-(9H-fluoren-9-yl)acetate in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension over 15-20 minutes.

-

Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the enolate is often accompanied by a color change and the cessation of hydrogen gas evolution.

-

Alkylation: Cool the reaction mixture back down to 0 °C. Add the alkylating agent dropwise via syringe.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Deprotection and Hydrolysis to the Carboxylic Acid

This protocol describes the removal of the fluorenyl group and the simultaneous hydrolysis of the methyl ester to yield the final carboxylic acid product.

Materials:

-

α-Alkylated fluorenyl intermediate (from Protocol 1) (1.0 eq)

-

Piperidine (5.0 eq or more)

-

N,N-Dimethylformamide (DMF)

-

Water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: Dissolve the α-alkylated intermediate in DMF in a round-bottom flask.

-

Deprotection: Add piperidine to the solution. The use of piperidine is common for Fmoc deprotection as it effectively traps the dibenzofulvene byproduct.[4]

-

Hydrolysis: Add water to the reaction mixture and heat to reflux (typically 80-100 °C) for several hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Workup: Cool the reaction mixture to room temperature and pour it into a beaker containing 1 M HCl. This will protonate the carboxylate salt and precipitate the product.

-

Extraction: Transfer the acidified mixture to a separatory funnel and extract three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo. The crude carboxylic acid can often be purified by recrystallization.

Characterization

Starting Material (Methyl 2-(9H-fluoren-9-yl)acetate):

-

¹H NMR: Expect characteristic peaks for the aromatic fluorenyl protons between δ 7.3-7.8 ppm, a triplet for the C9 proton around δ 4.3 ppm, a singlet for the methyl ester protons around δ 3.6 ppm, and a doublet for the methylene protons adjacent to the ester around δ 2.7 ppm.[5][6]

-

IR (KBr, cm⁻¹): Look for a strong carbonyl stretch (C=O) for the ester at approximately 1730-1750 cm⁻¹.

Final Product (e.g., Flurbiprofen):

-

¹H NMR: The spectrum will be significantly different. The fluorenyl proton signals will be absent. A broad singlet for the carboxylic acid proton will appear downfield (>10 ppm). A quartet for the methine proton and a doublet for the adjacent methyl group will be characteristic of the propionic acid moiety.

-

IR (KBr, cm⁻¹): The ester carbonyl peak will be replaced by a broad O-H stretch for the carboxylic acid (2500-3300 cm⁻¹) and a C=O stretch around 1700-1725 cm⁻¹.

Troubleshooting and Expert Insights

-

Incomplete Enolate Formation: Ensure the use of truly anhydrous solvents and reagents. The presence of water will quench the base and prevent complete deprotonation. The quality and activity of the base (e.g., NaH) are critical.

-

Low Alkylation Yield: The choice of alkylating agent is important. More reactive electrophiles (iodides > bromides > chlorides) will generally give better yields. For less reactive electrophiles, a stronger, non-nucleophilic base like Lithium Diisopropylamide (LDA) may be required for enolate formation.

-

Difficult Deprotection: If the piperidine-mediated deprotection is sluggish, a stronger non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be employed.[3] However, care must be taken as DBU can sometimes promote side reactions.

-

Purification Challenges: The dibenzofulvene-piperidine adduct formed during deprotection is typically soluble in the aqueous phase during workup. If purification of the final acid by recrystallization is difficult, column chromatography using a solvent system containing a small amount of acetic acid can be effective.

Conclusion

Methyl 2-(9H-fluoren-9-yl)acetate is a powerful synthetic intermediate whose utility stems from the activating and leaving group properties of the fluorenyl moiety. The protocols and insights provided in this application note demonstrate its effective use in the synthesis of medicinally important molecules like NSAIDs. By understanding the underlying chemical principles and paying close attention to reaction conditions, researchers can leverage this versatile building block to streamline complex synthetic routes and accelerate drug discovery efforts.

References

-

Wikipedia. Fluorenylmethyloxycarbonyl protecting group. Link

-

Benchchem. The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide. Link

-

Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Link

-

Springer Nature Experiments. Methods for Removing the Fmoc Group. Link

-

Oreate AI. Unraveling the FMOC Deprotection Mechanism: A Key Step in Peptide Synthesis. Link

-

PubChem. methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)acetate. Link

-

Sigma-Aldrich. 9H-Fluoren-9-yl acetate. Link

-

National Institutes of Health (NIH). Recent Advances in the Synthesis of Ibuprofen and Naproxen. Link

-

Google Patents. CN103922934A - Alkylation method of active methylene compound. Link

-

Biogeosciences. High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic matter. Link

-

MDPI. New NSAID Conjugates as Potent and Selective COX-2 Inhibitors: Synthesis, Molecular Modeling and Biological Investigation. Link

-

ChemicalBook. methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)acetate. Link

-

Organic Syntheses. The direct acyl-alkylation of arynes. preparation of methyl 2-(2-acetylphenyl)acetate. Link

-

ResearchGate. Lewis acid catalysed methylation of N -(9H-fluoren-9-yl)methanesulfonyl (Fms) protected lipophilic α -amino acid methyl esters. Link

-

Benchchem. Application Notes and Protocols for the Synthesis of N-(9-Hydroxy-9H-fluoren-2-yl)acetamide. Link

-

PubMed. Lewis acid catalysed methylation of N-(9H-fluoren-9-yl)methanesulfonyl (Fms) protected lipophilic α-amino acid methyl esters. Link

-

Supporting Information. 1H (top) and 13C (bottom) NMR spectra of 9H-fluoren-9-yl acetate from 9H-fluoren-9-ol. Link

-

ResearchGate. Scheme 1. Synthesis of (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)oxy)-3-methylbutanoic acid. Link

-

ResearchGate. The 1 H NMR spectrum of methyl acetate shows two peaks. Link

-

Synthetic Strategies for the Development of Ibuprofen Derivatives: A Classified Study. Link

-

ECHEMI. 2-Methyl-9H-fluoren-9-one SDS. Link

-

Occupational Safety and Health Administration. METHYL ACETATE. Link

-

PubMed. Synthesis and evaluation of mutual prodrugs of ibuprofen with menthol, thymol and eugenol. Link

-

ResearchGate. Synthesis and Biological Activity of Flurbiprofen Analogues as Selective Inhibitors of Beta-Amyloid1-42 Secretion. Link

-

ACS Publications. (Fluoren-9-ylmethoxy)carbonyl (Fmoc) amino acid chlorides. Synthesis, characterization, and application to the rapid synthesis of short peptide segments. Link

-

Royal Society of Chemistry. Highly efficient synthesis of 9-fluorenones from 9H-fluorenes by air oxidation. Link

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 5. bg.copernicus.org [bg.copernicus.org]

- 6. researchgate.net [researchgate.net]

preparing methyl 2-(9H-fluoren-9-yl)acetate stock solutions for plant assays

Application Note: Preparation of Methyl 2-(9H-fluoren-9-yl)acetate Stock Solutions for Plant Assays

Introduction

Methyl 2-(9H-fluoren-9-yl)acetate (synonymous with Methyl 9-fluoreneacetate ) is a lipophilic small molecule structurally related to the morphactin class of plant growth regulators and auxin transport inhibitors (e.g., 9-hydroxyfluorene-9-carboxylic acid derivatives). In plant assays, fluorene derivatives are frequently used to perturb polar auxin transport (PAT), leading to phenotypes such as agravitropic root growth and inhibition of lateral root formation.

Because this compound is an ester with a hydrophobic fluorene core, it presents two critical challenges for biological assays:

-

Low Aqueous Solubility: It will precipitate immediately if added directly to aqueous media (MS media, hydroponic solution) without a carrier solvent.

-

Hydrolytic Stability: As an ester, it is susceptible to hydrolysis in unbuffered or high-pH aqueous environments over long durations.

This guide provides a standardized, self-validating protocol for preparing stable stock solutions and working dilutions that minimize phytotoxicity from the carrier solvent while ensuring compound bioavailability.

Chemical Profile & Properties[1][2][3]

Before handling, verify the physicochemical properties to ensure accurate calculations.

| Property | Specification | Notes |

| IUPAC Name | Methyl 2-(9H-fluoren-9-yl)acetate | Also known as Methyl 9-fluoreneacetate |

| CAS Number | 2523-37-7 | Verify against specific vendor CoA |

| Molecular Formula | C₁₆H₁₄O₂ | |

| Molecular Weight | 238.28 g/mol | Use this for Molarity calculations |

| Solubility | DMSO (>50 mM), Ethanol (>20 mM) | Insoluble in water |

| Storage (Solid) | -20°C, Desiccated | Protect from light |

Solvent Selection Strategy

For plant assays (Arabidopsis, Rice, Tobacco), the choice of solvent is a trade-off between solubility power and phytotoxicity.

-

Dimethyl Sulfoxide (DMSO): Recommended.

-

Pros: Excellent solvency for fluorene derivatives; low volatility; sterile filtration compatible.

-

Cons: Phytotoxic at >0.1% - 0.5% (v/v). Can alter membrane permeability.

-

-

Ethanol (EtOH): Alternative.[1]

-

Pros: Less toxic at very low concentrations; metabolizable by some tissues.

-

Cons: High volatility (concentration changes over time); can induce specific stress responses (e.g., salt tolerance pathways) confounding data.

-

Decision: Use Anhydrous DMSO for the primary stock to ensure stability and solubility. Keep final assay concentration of DMSO ≤ 0.1% (v/v) .

Protocol: Preparation of Primary Stock Solution (100 mM)

Objective: Prepare 1 mL of a 100 mM stock solution. Safety: Wear nitrile gloves and safety glasses. Fluorene derivatives should be handled as potential irritants.

-

Calculation:

-

Weighing:

-

Weigh approximately 24 mg of Methyl 2-(9H-fluoren-9-yl)acetate into a sterile 1.5 mL amber microcentrifuge tube.

-

Note: Record the exact mass (e.g., 24.1 mg) and adjust the solvent volume to achieve exactly 100 mM.

-

Adjustment Formula:

-

-

Dissolution:

-

Add the calculated volume of sterile, anhydrous DMSO .

-

Vortex vigorously for 30–60 seconds.

-

Sonication (water bath) for 5 minutes may be required if crystals persist. The solution must be perfectly clear.

-

-

Quality Control (Precipitation Test):

-

Pipette 1 µL of stock into 1 mL of water in a clear tube.

-

Hold against a light. A faint haze is normal (Tyndall effect), but visible clumps or crystals indicate the compound may crash out in the assay. If clumping occurs, consider a lower stock concentration (e.g., 50 mM).

-

-

Storage:

-

Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

-

Store at -20°C . Stable for 6–12 months.

-

Protocol: Preparation of Working Solutions (Plant Media)

Objective: Dilute stock into molten MS agar or liquid media to a final concentration of 10 µM (common screening concentration).

Dilution Factor: 1:10,000 (100 mM

The "Crash" Prevention Method: Hydrophobic compounds often precipitate when a small volume of organic solvent hits a large volume of aqueous media.

-

Step 1: Intermediate Dilution (Optional but Recommended):

-

Dilute the 100 mM Primary Stock 1:10 in DMSO to create a 10 mM Secondary Stock .

-

This allows you to pipette a larger volume (accuracy) and reduces the shock of dilution.

-

-

Step 2: Application to Media:

-

For Liquid Media:

-

Calculate volume needed: For 50 mL media, you need 50 µL of 10 mM stock (Final: 10 µM).

-

Crucial: Set the media stirring on a magnetic plate.

-

Submerge the pipette tip below the surface of the media and dispense slowly while stirring.

-

Why? Dispensing on the surface creates a film that crystallizes.

-

-

For Molten Agar (Cooling phase):

-

Wait until agar cools to ~50-55°C.

-

Add the stock solution.

-

Swirl gently but thoroughly to mix. Avoid creating bubbles.

-

-

-

Step 3: The Solvent Control (Mandatory):

-

Prepare a "Mock" treatment containing only DMSO at the same volume used in the experiment (e.g., 0.1% v/v).

-

Reasoning: DMSO alone can affect root architecture. You must normalize against this, not against water.

-

Visual Workflow (Graphviz)

The following diagram illustrates the critical path from solid chemical to plant assay, highlighting the QC checkpoints.